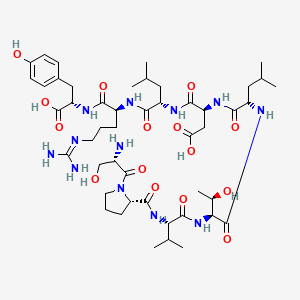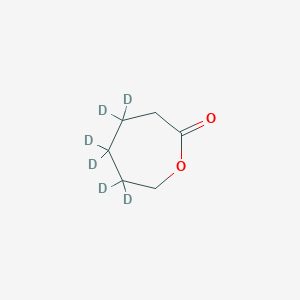
Oxepan-2-one-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxepan-2-one-d6 is a deuterium-labeled derivative of Oxepan-2-one, also known as ε-caprolactone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C6H4D6O2, and it has a molecular weight of 120.18 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
Oxepan-2-one-d6 can be synthesized through the deuteration of Oxepan-2-one. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of Oxepan-2-one in the presence of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium .
化学反応の分析
Types of Reactions
Oxepan-2-one-d6 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Oxepan-2-one-d6 has a wide range of applications in scientific research:
作用機序
The mechanism of action of Oxepan-2-one-d6 is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion (ADME) properties . The presence of deuterium can slow down metabolic reactions, leading to prolonged drug activity and potentially reduced side effects .
類似化合物との比較
Similar Compounds
Oxepan-2-one:
Hexanoic acid, 6-hydroxy-, ε-lactone: Another lactone with similar structural features.
6-Hexanolactone: A related compound with a similar lactone ring structure.
Uniqueness
Oxepan-2-one-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for the precise tracking of the compound in various chemical and biological processes, making it a valuable tool in studies of reaction mechanisms, metabolic pathways, and drug development .
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
120.18 g/mol |
IUPAC名 |
4,4,5,5,6,6-hexadeuteriooxepan-2-one |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,3D2 |
InChIキー |
PAPBSGBWRJIAAV-NMFSSPJFSA-N |
異性体SMILES |
[2H]C1(CC(=O)OCC(C1([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CCC(=O)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



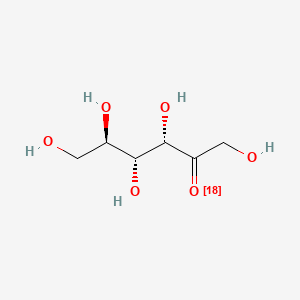
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)
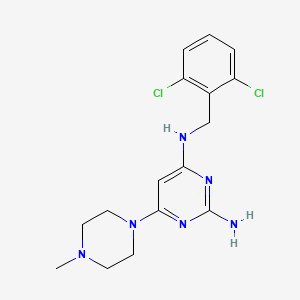
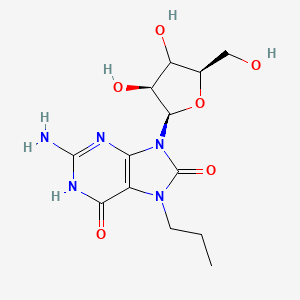
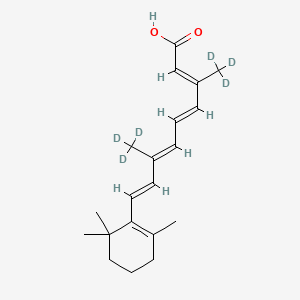
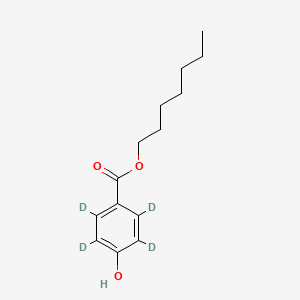
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
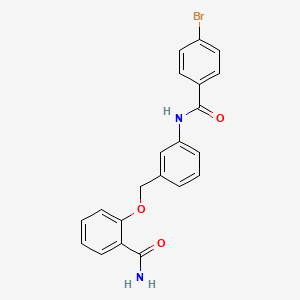
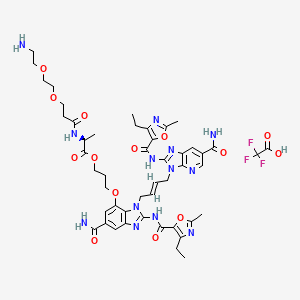
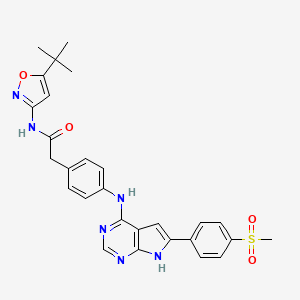
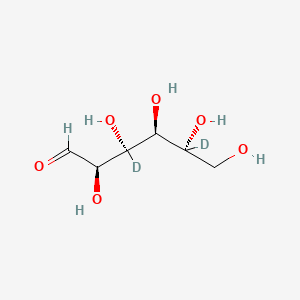
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
